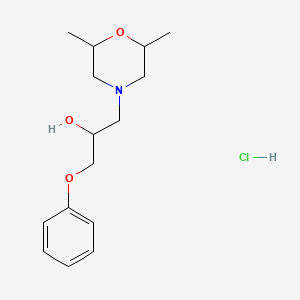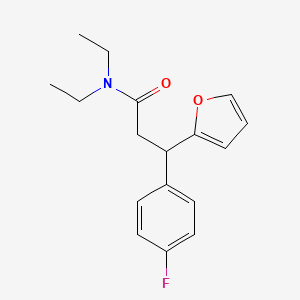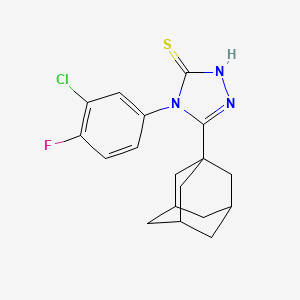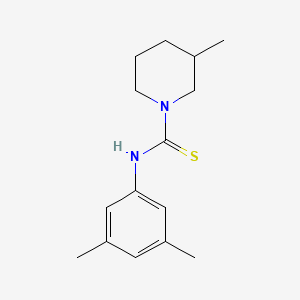
1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride
描述
1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat hypertension, angina, and arrhythmias. In addition to its clinical applications, propranolol has also been widely studied for its potential use in scientific research.
科学研究应用
Propranolol has been widely studied for its potential use in scientific research, particularly in the fields of neuroscience and psychology. One of the most well-known applications of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in research is its use in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can reduce the emotional intensity of traumatic memories, making it a potential treatment option for individuals with PTSD.
In addition to its use in PTSD research, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride has also been studied for its potential use in the treatment of anxiety disorders, addiction, and even cancer. For example, studies have shown that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can reduce the symptoms of social anxiety disorder by blocking the effects of adrenaline in the body. Other studies have suggested that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride may be effective in reducing drug cravings and withdrawal symptoms in individuals with addiction.
作用机制
Propranolol works by blocking the effects of adrenaline and other stress hormones in the body. Specifically, it blocks the beta-adrenergic receptors in the sympathetic nervous system, which are responsible for the body's "fight or flight" response. By blocking these receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can reduce the physical symptoms of anxiety and stress, such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
Propranolol has a number of biochemical and physiological effects on the body. In addition to its ability to block the beta-adrenergic receptors, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride also has anti-inflammatory properties and can reduce the production of cytokines in the body. This makes it a potential treatment option for inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of using 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in lab experiments is its well-established safety profile. Propranolol has been used clinically for decades and is generally considered safe and well-tolerated. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride is readily available and relatively inexpensive, making it an attractive option for researchers on a budget.
However, there are also some limitations to using 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in lab experiments. For example, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride has a short half-life and may need to be administered multiple times throughout an experiment to maintain its effects. In addition, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can have off-target effects on other receptors in the body, which can complicate interpretation of results.
未来方向
There are a number of potential future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride. One area of interest is the use of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in the treatment of cancer. Studies have shown that 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride can inhibit the growth and spread of certain types of cancer cells, and there is growing interest in exploring its potential as a cancer treatment.
Another area of interest is the use of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride in the treatment of addiction. While early studies have shown promising results, more research is needed to fully understand the potential of 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride as an addiction treatment.
Overall, 1-(2,6-dimethyl-4-morpholinyl)-3-phenoxy-2-propanol hydrochloride is a versatile and widely studied compound with a range of potential applications in scientific research. While there are some limitations to its use, its well-established safety profile and relatively low cost make it an attractive option for researchers in a variety of fields.
属性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-phenoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-12-8-16(9-13(2)19-12)10-14(17)11-18-15-6-4-3-5-7-15;/h3-7,12-14,17H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXALASLPLBPEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC=C2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-3-phenoxypropan-2-ol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-benzodioxol-5-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B4085105.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4085127.png)
![N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4085135.png)

![5-[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]-2-furoic acid](/img/structure/B4085146.png)
![3-chloro-4-{[1-(4-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4085152.png)


![ethyl 2-[(cyclohexylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4085171.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzamide](/img/structure/B4085183.png)
![1-(3,4-dimethoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopentanecarboxamide](/img/structure/B4085193.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl){[5-(methoxymethyl)-2-furyl]methyl}methylamine](/img/structure/B4085195.png)
